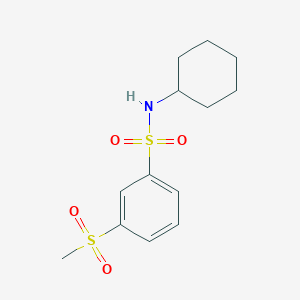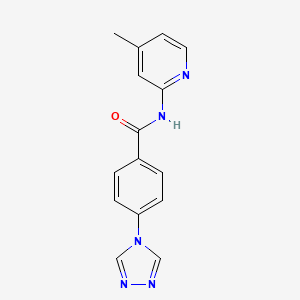
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide, also known as NS1619, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. NS1619 belongs to the class of benzene sulfonamide compounds and is a potent activator of large conductance calcium-activated potassium (BKCa) channels.
Mécanisme D'action
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide acts as a potent activator of BKCa channels, which are present in various tissues, including smooth muscle, cardiac muscle, and neurons. Activation of BKCa channels by this compound leads to an increase in potassium efflux, resulting in hyperpolarization of the cell membrane. This hyperpolarization has various effects on cellular processes, including vasodilation, inhibition of smooth muscle contraction, and modulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in different biological systems. In the cardiovascular system, this compound has been shown to induce vasodilation and decrease blood pressure. In smooth muscle, this compound inhibits contraction and has been used as a research tool to study the role of BKCa channels in regulating smooth muscle tone. In the nervous system, this compound has been shown to modulate neurotransmitter release and has been used as a research tool to study the role of BKCa channels in synaptic transmission.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has several advantages as a research tool, including its potency and selectivity for BKCa channels. However, it also has some limitations, including its potential toxicity and non-specific effects on other ion channels. Careful consideration should be taken when using this compound in lab experiments to ensure that its effects are specific to BKCa channels.
Orientations Futures
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has potential applications in various fields of scientific research, including cardiovascular, neurological, and immunological research. Future research should focus on elucidating the specific mechanisms of action of this compound and its effects on different biological systems. Additionally, the development of more potent and selective BKCa channel activators could lead to the development of novel therapeutic agents for various diseases.
Méthodes De Synthèse
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide can be synthesized using a multi-step process involving the reaction of 3-chlorobenzenesulfonyl chloride with cyclohexylamine to form N-cyclohexyl-3-chlorobenzenesulfonamide. This intermediate product is then reacted with sodium methanesulfinate to form the final product, this compound.
Applications De Recherche Scientifique
N-cyclohexyl-3-(methylsulfonyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a wide range of effects on various biological systems, including the cardiovascular, nervous, and immune systems. This compound has been used as a research tool to study the role of BKCa channels in various physiological and pathophysiological processes.
Propriétés
IUPAC Name |
N-cyclohexyl-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S2/c1-19(15,16)12-8-5-9-13(10-12)20(17,18)14-11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRPIVSKNORHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-({[(4-methylphenyl)thio]acetyl}oxy)-4-nitrobenzenecarboximidamide](/img/structure/B5338952.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5338964.png)
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338978.png)
![1-[2-(propylthio)benzoyl]pyrrolidine](/img/structure/B5338980.png)
![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5338982.png)
![ethyl 4-({[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetyl}amino)benzoate](/img/structure/B5338994.png)


![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
![1-[2-(dimethylamino)ethyl]-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B5339024.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5339025.png)
![4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5339036.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B5339041.png)
